Tert-butyl 6-benzyl-2,6-diazaspiro[3.3]heptane-2-carboxylate
Vue d'ensemble
Description
“Tert-butyl 6-benzyl-2,6-diazaspiro[3.3]heptane-2-carboxylate” is a chemical compound. It is a type of [3+5] spirocyclic compound, which is relatively simple in structure and has a small molecular weight .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, two efficient and scalable synthetic routes to previously unknown bifunctional tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate have been reported . These compounds and related intermediates are useful for further selective derivation on the azetidine and cyclobutane rings, providing a convenient entry point to novel compounds accessing chemical space complementary to piperidine ring systems .Molecular Structure Analysis
The molecular structure of “Tert-butyl 6-benzyl-2,6-diazaspiro[3.3]heptane-2-carboxylate” involves a spirocyclic structure, which is a type of cyclic compound that features two rings of different sizes sharing one atom .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthetic Routes and Chemical Space Exploration : Meyers et al. (2009) developed efficient synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a compound related to Tert-butyl 6-benzyl-2,6-diazaspiro[3.3]heptane-2-carboxylate. This compound is significant for its utility in the selective derivation of azetidine and cyclobutane rings, providing access to chemical spaces complementary to piperidine ring systems (Meyers et al., 2009).
Application in Palladium-Catalyzed Aryl Amination Reactions : Burkhard and Carreira (2008) reported the synthesis of a 2,6-diazaspiro[3.3]heptane building block, demonstrating its usefulness in palladium-catalyzed aryl amination reactions. This highlights its potential in creating a variety of N-Boc- N'-aryl-2,6-diazaspiro[3.3]heptanes (Burkhard & Carreira, 2008).
Diverse Methodologies for Compound Synthesis : Hamza et al. (2007) described a practical route to 2,6-diazaspiro[3.3]heptanes, using reductive amination of an aldehyde with primary amines or anilines, leading to high-yield cyclization. This method is suitable for both library and large-scale synthesis, indicating versatility in compound creation (Hamza et al., 2007).
Medicinal Chemistry and Drug Design
Spirocyclic Scaffolds for Amino Acids Synthesis : Radchenko et al. (2010) synthesized novel amino acids, including 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid, using spirocyclic scaffolds. These amino acids are important in chemistry, biochemistry, and drug design for their steric constraints (Radchenko et al., 2010).
Synthesis of Piperidine Derivatives : Moskalenko and Boev (2014) explored the synthesis of piperidine derivatives fused to a tetrahydrofuran ring, which are relevant in medicinal chemistry due to their structural and functional properties (Moskalenko & Boev, 2014).
Enantioselective Synthesis for Antiviral Applications : López et al. (2020) described an enantioselective synthesis of proline scaffolds, transforming tert-butyl (S)-4-methyleneprolinate into N-Boc-protected 5-azaspiro[2.4]heptane-6-carboxylic acid, a key element in the industrial synthesis of antiviral ledipasvir (López et al., 2020).
Propriétés
IUPAC Name |
tert-butyl 6-benzyl-2,6-diazaspiro[3.3]heptane-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-16(2,3)21-15(20)19-12-17(13-19)10-18(11-17)9-14-7-5-4-6-8-14/h4-8H,9-13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRCCDRQRHLFSHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CN(C2)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 6-benzyl-2,6-diazaspiro[3.3]heptane-2-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.